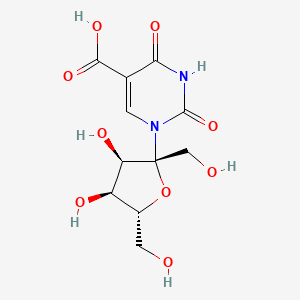
1-(3-Chloro-4-vinylphenyl)-1H-1,2,4-triazole
Overview
Description
1-(3-Chloro-4-vinylphenyl)-1H-1,2,4-triazole (3-C4VPT) is a novel triazole derivative with potential applications in both industrial and scientific research. It is a heterocyclic compound composed of three nitrogen atoms, one carbon atom, two chlorine atoms, and one vinyl group. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-vinylphenyl)-1H-1,2,4-triazole is based on its ability to form strong coordination bonds with transition metals. This allows this compound to act as a ligand in the catalytic conversion of various organic substrates. It is also known to form complexes with transition metals, which can be used to activate and promote a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may be able to interact with certain enzymes and receptors in the body, which could lead to the modulation of various biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
1-(3-Chloro-4-vinylphenyl)-1H-1,2,4-triazole has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively simple. Additionally, this compound is able to form coordination bonds with transition metals, allowing for the activation and promotion of a variety of organic reactions. The main limitation of this compound is that its biochemical and physiological effects are not well understood.
Future Directions
The future directions for 1-(3-Chloro-4-vinylphenyl)-1H-1,2,4-triazole include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, further research into its mechanism of action and its ability to form coordination bonds with transition metals could lead to the development of more efficient catalysts and dyes. Finally, the potential of this compound to form complexes with transition metals could lead to the development of new polymers and nanomaterials.
Scientific Research Applications
1-(3-Chloro-4-vinylphenyl)-1H-1,2,4-triazole has potential applications in scientific research, such as in the synthesis of novel pharmaceuticals and agrochemicals. It has also been used in the synthesis of new catalysts and dyes, as well as in the study of molecular recognition and reactivity. Additionally, this compound has been studied for its potential applications in the synthesis of polymers and nanomaterials.
properties
IUPAC Name |
1-(3-chloro-4-ethenylphenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-2-8-3-4-9(5-10(8)11)14-7-12-6-13-14/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFVHOFVMRPDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)N2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)










